Product packaging for Cyclohexylphosphonic acid(Cat. No.:CAS No. 1005-23-8)

Cyclohexylphosphonic acid

Cat. No.: B093153
CAS No.: 1005-23-8
M. Wt: 164.14 g/mol
InChI Key: FBSFTJQYCLLGKH-UHFFFAOYSA-N
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Description

Cyclohexylphosphonic acid is an organophosphorus compound characterized by a robust, direct carbon-phosphorus (C–P) bond. This bond gives phosphonates exceptional stability, making them resistant to hydrolysis and enzymatic degradation, which is a valuable property in various research contexts. Phosphonates serve as stable analogues or bioisosteres of naturally occurring phosphate esters and carboxylic acids, allowing them to act as enzyme inhibitors or molecular probes in biochemical studies. Analytical research has identified this compound and its derivatives as markers of interest. Specifically, its methylated form, Cyclohexyl Methylphosphonic Acid (CyMPA), is a known hydrolysis product and diagnostic marker for the nerve agent cyclosarin (GF), making it a compound of significance in chemical forensics and verification analyses for international treaties . Beyond this specific application, the cyclohexyl group provides a bulky organic moiety that can be exploited in materials science. Researchers investigate incorporating this compound into metal-organic frameworks (MOFs), surface modifiers for metal oxides, and as a building block for novel ligands in catalytic systems. Its properties align with those of other phosphonates, which are widely used as scale and corrosion inhibitors in industrial water treatment and as concrete retarders . This product is provided as a high-purity solid for research applications. It is intended for use in chemical synthesis, materials development, and analytical standard preparation. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O3P B093153 Cyclohexylphosphonic acid CAS No. 1005-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylphosphonic acid
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InChI

InChI=1S/C6H13O3P/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FBSFTJQYCLLGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80143343
Record name Cyclohexylphosphonic acid
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Molecular Weight

164.14 g/mol
Source PubChem
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CAS No.

1005-23-8
Record name P-Cyclohexylphosphonic acid
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Record name Cyclohexylphosphonic acid
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Record name Cyclohexylphosphonic acid
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Synthetic Methodologies and Chemical Transformations of Cyclohexylphosphonic Acid

Advanced Synthetic Pathways to Cyclohexylphosphonic Acid and its Derivatives

The synthesis of this compound and its derivatives has evolved beyond classical methods, with researchers exploring novel and more efficient phosphorylation reactions, as well as focusing on stereoselective control.

Novel Approaches in Phosphorylation Reactions

Traditional methods for the formation of the carbon-phosphorus bond in alkylphosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, remain fundamental. However, recent research has focused on developing milder and more versatile phosphorylation techniques. One such innovative approach involves radical phosphorylation. oaepublish.com This method utilizes the generation of phosphorus-centered radicals that can react with suitable precursors to form the C-P bond.

A notable development in this area is the use of a novel phosphorus radical trap, "BecaP," which facilitates the efficient phosphonylation of alkyl radicals under visible light photocatalytic conditions. acs.orgnih.gov This technique has been successfully applied to the synthesis of a phosphonate (B1237965) from a cyclohexyl N-hydroxyphthalimide (NHP) ester, achieving a high yield. acs.orgnih.gov The versatility of this method is highlighted by its ability to proceed through different mechanistic pathways, accommodating both nucleophilic and electrophilic alkyl radical precursors. acs.orgnih.gov

Electrochemical methods also present a promising frontier in C-H phosphorylation, offering an eco-friendly alternative to traditional synthesis. researchgate.net These reactions can proceed with or without metal catalysts and involve the generation of phosphorus-centered radicals or radical cations through competitive oxidation of precursors. researchgate.net

Stereoselective and Chiral Synthesis Considerations

While this compound itself is achiral, the introduction of substituents on the cyclohexyl ring or derivatization of the phosphonic acid group can lead to chiral molecules. The stereoselective synthesis of such derivatives is of considerable importance, particularly for applications in medicinal chemistry and materials science.

The stereoselective synthesis of α-aminophosphonic acids and their derivatives has been extensively studied, and the principles can be applied to cyclohexyl systems. scispace.com Methodologies often involve the diastereoselective or enantioselective synthesis of key intermediates. For instance, the stereoselective synthesis of octahydroindole-2-phosphonic acid, which contains a fused cyclohexane (B81311) ring, has been achieved through a multi-step process involving a dynamic kinetic resolution and a highly diastereoselective addition of trimethyl phosphite (B83602). chemistryviews.org

Furthermore, the development of chiral catalysts, such as chiral phosphoric acids, has enabled the asymmetric synthesis of various organophosphorus compounds, including those with axial chirality. researchgate.net These advancements pave the way for the controlled synthesis of specific stereoisomers of substituted this compound derivatives.

Chemical Modification Strategies Involving the this compound Moiety

The this compound molecule offers multiple sites for chemical modification: the phosphonic acid group and the cyclohexyl ring. These modifications are crucial for tailoring the compound's properties for specific applications.

Derivatization for Functional Material Design

This compound and its derivatives are valuable building blocks for the design of functional materials, owing to the strong coordinating ability of the phosphonic acid group.

Surface Modification: Phosphonic acids are widely used to functionalize the surfaces of various materials, including nanocrystals. chemrxiv.orgfigshare.comfigshare.com The phosphonic acid moiety can bind strongly to metal oxide surfaces, forming stable self-assembled monolayers. This allows for the tuning of surface properties, such as hydrophobicity and chemical reactivity.

Metal-Organic Frameworks (MOFs): The phosphonic acid group is an effective linker for the construction of metal-organic frameworks. scispace.comresearchgate.net These materials are characterized by their high porosity and tunable structures, making them promising for applications in gas storage, catalysis, and drug delivery. While carboxylic acids are more commonly used, the incorporation of phosphonic acids can lead to MOFs with enhanced stability and unique properties. The surface of these MOFs can be further modified post-synthetically to introduce additional functionalities. scispace.comresearchgate.net

Reactions at the Phosphonic Acid Group

The phosphonic acid group is readily transformed into various derivatives, expanding the synthetic utility of this compound.

Esterification: The selective esterification of phosphonic acids to form either mono- or di-esters is a key transformation. A straightforward and selective method for this involves the use of alkyl orthoacetates as both the reagent and solvent. nih.govnih.govresearchgate.net The outcome of the reaction is temperature-dependent; lower temperatures favor the formation of monoesters, while higher temperatures lead to diesters. nih.govnih.govresearchgate.net This method has been successfully applied to a range of aliphatic and aromatic phosphonic acids. nih.govnih.govresearchgate.net

ReactantReagentTemperature (°C)ProductYield (%)
Butylphosphonic acidTriethyl orthoacetate30Monoethyl butylphosphonate-
Butylphosphonic acidTriethyl orthoacetate90Diethyl butylphosphonate-
Phenylphosphonic acidDiethoxymethyl acetate-Monoethyl phenylphosphonate89
Butylphosphonic acidDiethoxymethyl acetate-Monoethyl butylphosphonate39

Conversion to Phosphonyl Chlorides: this compound can be converted to its corresponding phosphonyl dichloride by reaction with chlorinating agents such as thionyl chloride or oxalyl chloride. researchgate.netresearchgate.net This transformation is significant as the resulting phosphonyl chloride is a versatile intermediate for the synthesis of other derivatives, including phosphonamides and mixed esters.

Reactions at the Cyclohexyl Ring

The saturated cyclohexyl ring of this compound is generally less reactive than the phosphonic acid group. However, under specific conditions, functionalization of the ring is possible.

Electrophilic and Radical Reactions: While the electron-withdrawing nature of the phosphonic acid group deactivates the ring towards electrophilic attack, reactions can be forced under harsh conditions. More viable are radical reactions, which are less sensitive to electronic effects. For instance, radical halogenation could potentially introduce substituents onto the cyclohexyl ring, providing handles for further functionalization.

It is important to note that direct electrophilic addition to a saturated ring is not feasible. However, if unsaturation were to be introduced into the cyclohexyl ring of a precursor, a wider range of electrophilic addition reactions would become accessible, as seen with alkenes in general. libretexts.org

Advanced Characterization and Structural Elucidation of Cyclohexylphosphonic Acid Systems

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and bonding characteristics of cyclohexylphosphonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ³¹P NMR provide a detailed map of the molecule's connectivity and chemical environment.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the cyclohexyl ring and the acidic protons of the phosphonic acid group. The cyclohexyl protons typically appear as a complex multiplet in the upfield region of the spectrum due to intricate spin-spin coupling. The chemical shifts of these protons are influenced by their axial or equatorial positions on the ring. The acidic P-OH protons are generally observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the cyclohexyl ring gives rise to a distinct signal. The carbon atom directly bonded to the phosphorus atom (C1) exhibits a characteristic downfield shift and shows coupling to the phosphorus nucleus (¹J_C-P), which is a key indicator of the C-P bond.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. This compound typically shows a single resonance in the ³¹P NMR spectrum, and its chemical shift is indicative of the oxidation state and coordination environment of the phosphorus atom. Proton-coupled ³¹P NMR can reveal coupling to the adjacent proton on the cyclohexyl ring and the acidic protons.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (Hz)Assignment
¹H 1.0 - 2.0Multiplet-Cyclohexyl protons (CH₂)
1.5 - 2.5Multiplet-Methine proton (CH-P)
10.0 - 12.0Broad Singlet-Phosphonic acid protons (P-OH)
¹³C 25 - 35--Cyclohexyl carbons (CH₂)
40 - 50-¹J_C-P ≈ 130-150C1 carbon attached to P
³¹P 25 - 35Singlet (proton-decoupled)-P(O)(OH)₂

Note: Specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and pH.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a valuable tool for identifying this compound and studying its intermolecular interactions. dtic.mil These techniques probe the vibrational modes of the molecule, providing a unique "fingerprint."

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the P=O and P-O-H groups. A broad and intense band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibrations of the strongly hydrogen-bonded phosphonic acid groups. The P=O stretching vibration typically appears as a strong band around 1200 cm⁻¹. The P-O stretching vibrations are observed in the 900-1100 cm⁻¹ region. Vibrations associated with the cyclohexyl ring, such as C-H and C-C stretching and bending modes, are also present.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The P=O stretching vibration is also observable in the Raman spectrum. The C-C stretching modes of the cyclohexyl ring often give rise to strong Raman signals. Changes in the vibrational frequencies, particularly those of the phosphonic acid group, can indicate the formation of complexes or interactions with other molecules. epo.org

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)TechniqueIntensity
O-H Stretch (H-bonded)2500 - 3300FTIRBroad, Strong
C-H Stretch (Cyclohexyl)2850 - 2950FTIR, RamanStrong
P=O Stretch~1200FTIR, RamanStrong
P-O Stretch900 - 1100FTIRStrong
C-C Stretch (Ring)800 - 1200RamanMedium to Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. sigmaaldrich.com It is also instrumental in deducing the structure of a molecule by analyzing its fragmentation patterns. libretexts.org

For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ can be observed, confirming the molecular weight of the compound. The fragmentation of this compound under mass spectrometric conditions often involves the loss of neutral fragments from the molecular ion. Common fragmentation pathways include the loss of a water molecule (H₂O) from the phosphonic acid group and the cleavage of the C-P bond, leading to the formation of a cyclohexyl cation or a phosphonic acid radical. The fragmentation pattern serves as a fingerprint for the molecule and can be used for its identification. libretexts.org

Table 3: Common Mass Spectrometric Fragments of this compound

m/z ValuePossible FragmentNeutral Loss
164[C₆H₁₃PO₃]⁺-
146[C₆H₁₁PO₂]⁺H₂O
83[C₆H₁₁]⁺H₂PO₃
81[PO₃H₂]⁺C₆H₁₁

Note: The observed fragments and their relative intensities can vary depending on the ionization technique used (e.g., Electron Ionization, Chemical Ionization).

Microscopic and Surface Analysis Techniques for Material Characterization

The detailed characterization of materials at the microscopic and nanoscopic levels is crucial for understanding their structure-property relationships. For systems involving this compound, particularly in applications such as surface modification and corrosion inhibition, a suite of advanced analytical techniques is employed to elucidate morphological, nanostructural, and surface topographical features. Electron microscopy and scanning probe microscopy are paramount in providing this critical information.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and internal structure of materials with high resolution. hitachi-hightech.com In the context of this compound, these techniques are often utilized to study the effects of its application on various substrates, such as metals, to form protective films.

SEM analysis is instrumental in examining the surface morphology of materials before and after treatment with this compound. For instance, in corrosion studies, SEM micrographs can reveal the formation of a protective inhibitor film on a metal surface. Studies on steel surfaces treated with multidentate this compound in a saline environment have used SEM to confirm the formation of a protective layer. researchgate.netresearchgate.net The morphology of the metal surface in both uninhibited and inhibited solutions can be examined to qualitatively assess the effectiveness of the inhibitor. researchgate.net The changes observed in the surface texture, such as the smoothing of a previously corroded surface, provide evidence of the formation of an adsorbed protective film.

While specific TEM studies focusing solely on the nanostructure of pure this compound are not extensively documented in publicly available literature, TEM is a critical technique for analyzing the fine details of nanostructured materials. nih.gov In systems where this compound is used to functionalize nanoparticles, TEM would be essential to visualize the morphology of the core nanoparticles and potentially the organic shell. The high resolution of TEM allows for the characterization of particle size, shape, and the nature of the surface coating. longdom.org For biological or organic-inorganic hybrid systems, negative staining techniques using agents like phosphotungstic acid can enhance the contrast of the organic components, enabling their visualization. nih.govresearchgate.net

Technique Application in this compound Systems Typical Information Obtained Reference
SEM Analysis of protective films on metal surfaces.Surface morphology, presence of adsorbed inhibitor layers, qualitative assessment of corrosion inhibition. researchgate.netresearchgate.net
TEM Characterization of functionalized nanoparticles.Nanoparticle size and shape, visualization of organic coatings (with staining). nih.govlongdom.orgresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. digitalsurf.com Unlike electron microscopy, AFM can be performed in various environments, including liquid, which is particularly useful for studying surface phenomena in conditions relevant to their application. longdom.org

In the context of this compound, AFM is employed to quantitatively characterize the topography of surfaces modified with this compound. For example, in corrosion inhibition studies, AFM can be used to measure the roughness of a metal surface before and after the application of an inhibitor. nih.gov The formation of a smooth, uniform film of this compound can lead to a significant reduction in the surface roughness, which can be quantified using AFM. The results of AFM studies can confirm the inhibition action of molecules by showing a smoother surface compared to a corroded one. researchgate.net

AFM can provide various roughness parameters, such as the arithmetic mean roughness (Ra) and the root mean square roughness (RMS), which offer a quantitative measure of the surface texture. mdpi.com These parameters are valuable in assessing the effectiveness of a surface treatment. Furthermore, AFM can be operated in different modes to probe not just the topography but also the mechanical properties of the surface, such as adhesion and stiffness, providing insights into the interactions between the phosphonic acid layer and the substrate. digitalsurf.com

Parameter Description Relevance to this compound Systems Reference
Surface Topography 3D visualization of the surface at the nanoscale.To observe the formation and uniformity of this compound films on substrates. digitalsurf.commdpi.com
Surface Roughness (Ra, RMS) Quantitative measure of the fine-scale variations in the height of a surface.To quantify the smoothing effect of the protective inhibitor film. mdpi.com
Adhesion Forces Measurement of the interaction forces between the AFM tip and the surface.To probe the binding strength of the this compound layer to the substrate. digitalsurf.com

Computational Chemistry and Theoretical Modeling of Cyclohexylphosphonic Acid Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometric, electronic, and magnetic properties of molecules, making it a cornerstone for studying the reactivity of compounds like cyclohexylphosphonic acid.

While specific DFT studies detailing reaction mechanisms and transition states for this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous organophosphorus compounds. DFT calculations are employed to map the potential energy surface of a chemical reaction, identifying the lowest energy pathways from reactants to products.

This process involves:

Geometry Optimization: Calculating the most stable three-dimensional structure for reactants, products, and any intermediates.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier between reactants and products. The structure at this point is the transition state.

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, whereas a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a compound like this compound, DFT could be used to model various reactions, such as its synthesis, hydrolysis, or its interaction with a metal oxide surface. The calculations would yield critical thermodynamic and kinetic data, including activation energies (the energy difference between the reactants and the transition state) and reaction enthalpies. This data is crucial for understanding reaction feasibility and rates.

Table 1: Parameters Typically Derived from DFT Calculations for Reaction Mechanism Analysis

ParameterDescriptionSignificance
ΔE (Reaction Energy)The difference in electronic energy between products and reactants.Determines if a reaction is exothermic (releases energy) or endothermic (requires energy).
ΔH (Enthalpy of Reaction)The change in enthalpy of a system during a chemical reaction.Provides a more complete picture of the reaction's heat flow.
ΔG (Gibbs Free Energy of Reaction)The change in Gibbs free energy, indicating the spontaneity of a reaction.A negative value indicates a spontaneous reaction.
Ea (Activation Energy)The minimum energy required to initiate a chemical reaction, corresponding to the transition state energy.Determines the rate of the reaction; a higher barrier means a slower reaction.
Imaginary Frequency A vibrational mode with a negative force constant found at the transition state.Confirms the identity of a transition state and illustrates the atomic motion leading to product formation.

This table is illustrative of the data obtained from DFT studies on reaction mechanisms.

DFT is widely used to calculate electronic parameters that can be correlated with the material performance of molecules like this compound, particularly in applications such as corrosion inhibition and surface modification. The phosphonic acid group is known to form strong bonds with metal oxide surfaces, creating a protective self-assembled monolayer (SAM). The stability and effectiveness of this layer are governed by the molecule's electronic properties.

Key electronic parameters calculated via DFT include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO : Represents the ability of a molecule to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to an acceptor molecule or surface, such as the vacant d-orbitals of a metal. This is a key factor in the formation of chemical bonds during adsorption.

ELUMO : Indicates the ability of a molecule to accept electrons. A lower ELUMO value signifies a greater propensity for electron acceptance.

Energy Gap (ΔE = ELUMO – EHOMO) : This is a critical indicator of molecular stability and reactivity. A smaller energy gap implies that the molecule is more polarizable and has higher chemical reactivity, which can lead to stronger adsorption on a surface.

Studies on various phosphonic acid-based corrosion inhibitors have shown a strong correlation between these DFT-calculated parameters and experimentally observed inhibition efficiency. Molecules with high EHOMO and low ΔE values tend to be better corrosion inhibitors because they can more effectively donate electrons to and adsorb onto the metal surface, forming a stable protective film.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the time-dependent behavior of a molecular system, providing detailed information on processes like adsorption, self-assembly, and solution-phase dynamics.

MD simulations are particularly powerful for modeling the adsorption of phosphonic acids onto various substrates, such as steel, aluminum oxide, and titanium dioxide. These simulations can reveal the precise binding modes, orientation, and packing density of this compound molecules on a surface.

The typical mechanism for phosphonic acid adsorption on a metal oxide surface, as elucidated by MD simulations of analogous molecules, involves the interaction of the phosphonic acid headgroup with the hydroxylated surface of the metal. The simulation can model several possible binding configurations:

Monodentate: One P-O-H oxygen binds to a single metal site on the surface.

Bidentate: Two P-O-H oxygens bind to one or two surface metal sites. This can be either a chelating (to the same metal atom) or a bridging (to two different metal atoms) interaction.

Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface.

MD simulations have shown that bidentate and tridentate binding modes are generally more stable and lead to the formation of well-ordered and dense self-assembled monolayers. The simulations also capture the role of the cyclohexyl tail, whose van der Waals interactions with neighboring molecules contribute to the stability and ordering of the monolayer. The adsorption energy, a key output of these simulations, quantifies the strength of the interaction between the molecule and the surface. For alkylphosphonic acids on metal oxide surfaces, these energies are typically in a range that indicates strong chemisorption.

MD simulations can also be used to study the behavior of this compound in solution. Depending on the solvent and concentration, molecules like CHPA can exhibit different behaviors, such as aggregation or self-assembly into micelles. Simulations can track the trajectories of individual molecules to observe these phenomena over time. Key insights from such simulations include understanding the role of solvent molecules, the hydrophobic interactions between the cyclohexyl groups, and the hydrogen bonding involving the phosphonic acid headgroups. This information is crucial for controlling the deposition of these molecules from solution to form uniform surface coatings.

Quantum Chemical Descriptors in Understanding Chemical Reactivity and Catalysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors are calculated using DFT and are powerful tools for predicting how a molecule will behave in a chemical reaction. They are frequently used in fields like corrosion science to rationalize the effectiveness of inhibitor molecules.

Beyond EHOMO and ELUMO, other important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η). A higher softness corresponds to higher reactivity.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge from the environment (ω = χ² / 2η).

For this compound, these descriptors can predict its reactivity towards a metal surface. A low hardness (high softness) and a high EHOMO value would suggest that the molecule is an effective electron donor, which is desirable for forming a strong coordinate bond with the metal surface and thus inhibiting corrosion. The electrophilicity index helps to quantify the molecule's ability to act as an electrophile.

Table 2: Illustrative Quantum Chemical Descriptors for a Representative Phosphonic Acid Corrosion Inhibitor

DescriptorSymbolTypical Calculated Value (eV)Interpretation for Reactivity
Energy of HOMOEHOMO-6.0 to -8.0Indicates electron-donating ability; higher values are better.
Energy of LUMOELUMO-1.0 to 1.0Indicates electron-accepting ability; lower values are better.
Energy GapΔE5.0 to 7.0Indicates reactivity; smaller values suggest higher reactivity.
Electronegativityχ3.0 to 4.0Represents the ability to attract electrons.
Chemical Hardnessη2.5 to 3.5Resistance to charge transfer; lower values indicate higher reactivity.
Global SoftnessS0.28 to 0.40Reciprocal of hardness; higher values indicate higher reactivity.
Electrophilicity Indexω1.5 to 2.5Measures the propensity to accept electrons.

Note: These are typical values for organophosphonic acids used as corrosion inhibitors and are provided for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Coordination Chemistry and Supramolecular Assemblies of Cyclohexylphosphonic Acid

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of the phosphonate (B1237965) group to bridge multiple metal centers is a fundamental driver for the formation of coordination polymers and MOFs. nih.gov Unlike the often planar and rigid aromatic linkers used in many MOFs, cyclohexylphosphonic acid provides a flexible, saturated carbocyclic backbone, leading to unique structural outcomes.

The rational design of MOFs using this compound as a linker is guided by several key principles that leverage the distinct characteristics of both the phosphonate head group and the cyclohexyl tail.

Control of Dimensionality : The bulky nature of the cyclohexyl group can be exploited to control the dimensionality of the resulting framework. By occupying significant space, these groups can prevent the formation of dense, three-dimensional networks, instead favoring the assembly of lower-dimensional structures like one-dimensional chains or two-dimensional layers. Ancillary ligands, which block coordination sites on the metal ion, are often used in conjunction to further limit the propagation of the network and isolate discrete polynuclear complexes. nih.gov

Modulation of Pore Environment : The aliphatic, non-polar cyclohexyl groups project into the pores of the framework, creating a hydrophobic environment. This is a critical design element for applications involving the selective adsorption or separation of non-polar molecules.

Introduction of Flexibility : The conformational flexibility of the cyclohexane (B81311) ring (e.g., chair and boat conformations) can introduce dynamic properties into the resulting MOF structure. This can be a design target for creating "soft" or responsive frameworks that can adapt to guest molecules.

Use of Synthetic Conditions : As with other MOF syntheses, factors such as temperature, solvent, pH, and the metal-to-ligand ratio are critical variables. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for producing coordination polymers like [Co(cyclohexylphosphonate)(H₂O)]n from days to mere minutes, demonstrating that the synthetic methodology is a key design parameter. wikipedia.orgdewcommunity.org

This compound demonstrates remarkable versatility in the structures it forms upon coordination with metal ions. The phosphonate group, [RPO₃]²⁻, can adopt a variety of coordination modes, similar to carboxylates, which allows it to bridge multiple metal centers and generate diverse network topologies. nih.gov

A prominent example of its coordinating capability is seen in the formation of tetranuclear copper(II) complexes. researchgate.netnih.gov In compounds such as Cu₄(µ-OH)(µ₃-C₆H₁₁PO₃)₂(2,2′-bpy)₄(H₂O)₂₃, the cyclohexylphosphonate ligand exhibits a capping coordination action. researchgate.netnih.govnih.gov Each phosphonate ion bridges four distinct copper(II) ions, showcasing a complex µ₄, η³ coordination mode. researchgate.netnih.gov This intricate bridging results in discrete, zero-dimensional assemblies rather than extended one-, two-, or three-dimensional polymers, a result of the synthetic strategy employing bulky ancillary ligands (2,2′-bipyridine or 1,10-phenanthroline) that saturate the coordination sphere of the metal ions. researchgate.net

The reaction of 1-amino-1-cyclohexylphosphonic acid, a functionalized derivative, with cobalt and lanthanide ions leads to the formation of complex 3d-4f phosphonate cages, highlighting how modification of the cyclohexyl backbone can lead to new and unusual structural cores. atlantis-press.com

Compound FormulaMetal IonDimensionalityCyclohexylphosphonate Coordination ModeReference
Cu₄(µ-Cl)₂(µ₃-C₆H₁₁PO₃)₂(bpy)₄₂Cu(II)0D (Discrete)µ₄, η³ researchgate.net
Cu₄(µ-CH₃COO)₂(µ₃-C₆H₁₁PO₃)₂(2,2′-bpy)₄₂Cu(II)0D (Discrete)µ₄, η³ researchgate.net
Cu₄(µ-OH)(µ₃-C₆H₁₁PO₃)₂(phen)₄(H₂O)₂₃Cu(II)0D (Discrete)µ₄, η³ researchgate.net
[Co(cyclohexylphosphonate)(H₂O)]nCo(II)1D (Polymer)Bridging wikipedia.orgdewcommunity.org
{Co₄Dy₁₀} cluster (from 1-amino-1-cyclohexylphosphonic acid)Co/Dy0D (Cluster)Bridging/Chelating atlantis-press.com

Complexation with Metal Ions in Solution and Solid State

The interaction between this compound and metal ions is not limited to the formation of solid-state frameworks; it also encompasses complex formation in solution. The phosphonate group is a powerful ligand for a wide range of metal ions due to its hard oxygen donor atoms and its negative charge.

The formation of a metal-ligand complex is governed by thermodynamic and kinetic parameters, which quantify the stability of the complex and the speed at which it forms. The stability constant (log β) is a measure of the strength of the metal-ligand interaction at equilibrium. wikipedia.org For phosphonate ligands, complexation is generally an entropically driven process, particularly in aqueous solutions, due to the release of ordered water molecules from the metal ion's hydration sphere. iaea.orgchemguide.co.uk

M(H₂O)ₙ + L ⇌ M(H₂O)ₙ₋₁L + H₂O       K₁ M(H₂O)ₙ₋₁L + L ⇌ M(H₂O)ₙ₋₂L₂ + H₂O       K₂ ...

β₂ = K₁ × K₂

While general thermodynamic principles for metal-phosphonate binding are well-established, specific experimental stability constants, enthalpy (ΔH), and entropy (ΔS) values for this compound complexes in solution are not widely reported in the literature. Such data would be crucial for predicting the speciation of metal ions in solutions containing this ligand. The kinetics of complex formation are often described by the Eigen-Wilkins mechanism, where the rate-determining step is the exchange of a solvent molecule from the inner coordination sphere of the metal ion. nih.govwur.nl

Phosphonate ligands are highly effective sequestering agents, capable of binding strongly to metal ions and rendering them biologically or chemically inert. This ability stems from their multidentate nature and the high affinity of the negatively charged oxygen donors for polyvalent metal cations. This makes them suitable for applications in areas such as water treatment, chelation therapy, and industrial process control.

The cyclohexyl group in this compound can enhance these properties by providing steric shielding to the coordinated metal center, which can improve the stability of the resulting complex and influence its kinetic lability. Furthermore, the specific size and shape of the ligand can lead to selective recognition of certain metal ions. For instance, a liquid crystal molecule containing a cyclohexyl group demonstrated the ability to recognize various divalent metal ions, with a particularly strong interaction observed with Cu²⁺. atlantis-press.com While this study did not use this compound itself, it illustrates the principle that the cyclohexyl moiety can be part of a molecular architecture designed for metal ion recognition. The robust binding of phosphonates makes them prime candidates for developing sensors or extraction agents tailored for specific metal ions. rsc.org

Self-Assembled Monolayers (SAMs) and Interfacial Assembly

This compound is an effective molecule for the surface modification of various materials through the formation of self-assembled monolayers (SAMs). The phosphonic acid head group serves as a robust anchor to a wide range of metal and metal oxide surfaces, including alumina (B75360) (AlOᵧ), titania (TiOₓ), and zirconia (ZrO₂). nih.govresearchgate.netpsu.edu

The formation of SAMs involves the spontaneous organization of the molecules from solution or vapor onto a substrate. The phosphonic acid head group forms strong, covalent or ionic P-O-Metal bonds with the surface hydroxyl groups of the oxide. nih.gov This interaction is generally stronger and provides greater thermal and chemical stability compared to SAMs formed from thiols on gold or silanes on silica. nih.gov

A notable application involves the use of a cyclohexyl-terminated phosphonic acid to create a novel SAM on AlOᵧ/TiOₓ dielectric surfaces. nih.gov This SAM serves as a general dielectric layer that enables the fabrication of high-performance n-type and p-type organic thin-film transistors (OTFTs). nih.gov The cyclohexyl-terminated surface was found to be highly effective, leading to OTFTs with excellent characteristics.

PropertyValue
SubstrateAlOᵧ / TiOₓ
SAM MoleculeCyclohexyl-terminated phosphonic acid
Field-Effect Mobility> 5 cm² V⁻¹ s⁻¹ (for both holes/electrons)
Operating VoltageLow
StabilityGood air stability
ApplicabilitySolution-processed & vacuum-deposited semiconductors

Table based on data for organic thin-film transistors using cyclohexyl-terminated phosphonic acid SAMs. nih.gov

The packing density and conformational order of the alkyl chains in phosphonic acid SAMs are influenced by the nature of the substrate and the length and bulk of the organic tail. psu.edu The bulky cyclohexyl group influences the intermolecular spacing and ordering within the monolayer. Characterization using techniques such as solid-state NMR and FTIR spectroscopy can reveal details about the surface binding mode (e.g., monodentate, bidentate, or tridentate) and the conformational order of the cyclohexyl groups within the assembled layer. researchgate.netnih.govpsu.edu

Formation Mechanisms of this compound SAMs

Self-assembled monolayers (SAMs) of this compound are highly ordered molecular layers that spontaneously form on various metal oxide surfaces. The formation is primarily driven by the strong affinity of the phosphonic acid headgroup for the substrate, leading to a thermodynamically stable, dense, and often crystalline-like two-dimensional structure. The mechanism involves the chemisorption of the phosphonic acid molecules from a solution onto a hydroxylated surface.

The process typically begins with the immersion of a substrate, such as titanium or aluminum with its native oxide layer (e.g., TiO₂, Al₂O₃), into a dilute solution of this compound. The surface of these metal oxides is naturally covered with hydroxyl (-OH) groups. The phosphonic acid headgroup, -P(O)(OH)₂, interacts with these surface hydroxyl groups through hydrogen bonding, which facilitates the initial adsorption.

Following this initial physisorption, a more stable chemical bond is formed through a condensation reaction. mdpi.com In this step, a molecule of water is eliminated for each bond formed between a phosphorus atom and a surface metal atom via an oxygen bridge (P-O-M). This results in the formation of strong, covalent phosphonate linkages to the surface. The phosphonic acid can bind to the surface in several modes:

Monodentate: One oxygen atom from the phosphonate group binds to a metal atom on the surface.

Bidentate: Two oxygen atoms from the phosphonate group bind to one or two surface metal atoms.

Tridentate: All three oxygen atoms of the phosphonate group engage in bonding with the surface.

The bidentate and tridentate modes are generally more stable and lead to a more robust monolayer. The specific binding configuration depends on factors such as the substrate material, crystal face, surface hydroxyl group density, and the conditions of the SAM formation process (e.g., solvent, temperature, and immersion time).

Once anchored, the cyclohexyl groups, which are non-polar, orient themselves away from the surface. Van der Waals interactions between the adjacent cyclohexyl chains contribute to the ordering and packing density of the monolayer. This self-organization process minimizes the free energy of the system, resulting in a well-defined, stable, and uniform molecular layer. The stability of these phosphonate SAMs can be further enhanced, for instance, by using mediating ions like zirconium to improve the bonding between the phosphonate headgroup and a titanium surface. nih.gov

Surface Functionalization through Phosphonate Linkages

The use of this compound for surface functionalization is predicated on the robust and stable linkage formed by the phosphonate anchor group. This allows for the precise modification of a material's surface properties, dictated by the exposed cyclohexyl terminal groups. nih.gov The phosphonate group serves as a versatile anchor for a wide array of metal oxide surfaces that are common in many technological applications, including titanium oxide, aluminum oxide, zirconium oxide, and hafnium oxide. nih.govfigshare.com

The primary advantage of using a phosphonate linkage is its high chemical and thermal stability, which often surpasses that of more commonly used thiol-gold or silane-silica systems. This stability is crucial for creating durable functional surfaces that can withstand harsh environmental or processing conditions.

Functionalization with this compound specifically imparts a non-polar, hydrophobic character to the surface due to the hydrocarbon nature of the cyclohexyl ring. This modification can significantly alter surface energy and wettability. A key application of this functionalization is in the field of organic electronics. For example, SAMs of this compound have been successfully used to modify the dielectric surface in organic thin-film transistors (OTFTs). nih.gov In this context, the SAM serves several functions:

It creates a general dielectric surface that is smooth and defect-free.

The cyclohexyl-terminated surface provides a favorable interface for the deposition of both n-type and p-type organic semiconductors.

It reduces charge trapping at the dielectric-semiconductor interface, leading to significantly improved device performance, such as higher field-effect mobility and better air stability. nih.gov

The table below summarizes the key characteristics of surface functionalization using this compound.

FeatureDescriptionReference
Anchor Group Phosphonic Acid [-P(O)(OH)₂] mdpi.comnih.gov
Terminal Group Cyclohexyl [-C₆H₁₁] nih.gov
Applicable Substrates Metal Oxides (e.g., AlOᵧ, TiOₓ, ZrO₂, HfO₂) nih.govnih.govfigshare.com
Bonding Type Covalent (P-O-Metal) mdpi.com
Resulting Surface Non-polar, Hydrophobic nih.gov
Key Application Dielectric surface modification in organic electronics nih.gov

This method of surface functionalization via phosphonate linkages is a powerful tool for engineering interfaces at the molecular level, enabling the development of advanced materials and devices. nih.gov

Advanced Materials Applications and Research Frontiers Involving Cyclohexylphosphonic Acid

Integration into Polymer Composites and Polymer Modification

The incorporation of cyclohexylphosphonic acid and its derivatives into polymer systems offers a strategic approach to enhancing material properties. The bulky, aliphatic cyclohexyl group can significantly influence the physical characteristics of the polymer backbone, while the phosphonic acid group provides a reactive site for interfacial bonding and further functionalization.

Research has demonstrated the utility of this compound derivatives in modifying polymer matrices to achieve superior thermal and mechanical properties. A key example is the use of 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn), a monomer derived from this compound, in anionic ring-opening polymerization to synthesize poly(ethylene cyclohexyl phosphonate).

The homopolymer resulting from this process exhibits a glass transition temperature (Tg) of 15 °C. This is a substantial increase, approximately 60 °C higher than that of previously reported poly(ethylene n-alkyl phosphonate)s, which typically feature linear alkyl side chains. researchgate.net This elevation in Tg is attributed to the rigid and bulky nature of the cyclohexyl substituent, which restricts the segmental motion of the polymer chains.

Furthermore, cyHexPPn can be copolymerized with other monomers, such as the water-soluble 2-isopropyl-2-oxo-1,3,2-dioxaphospholane (iPrPPn), to create well-defined, water-soluble copolymers. researchgate.net The thermal properties of these copolymers can be precisely tuned by adjusting the monomer feed ratio, allowing for a linear correlation between the copolymer composition and the resulting glass transition temperature. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Poly(ethylene phosphonate)s with Different Side-Chains
Polymer Side-ChainGlass Transition Temperature (Tg)Reference
Cyclohexyl15 °C researchgate.net
n-alkyl (general)Approx. -45 °C researchgate.net

Strong interfacial adhesion between the polymer matrix and reinforcing fillers or substrates is critical for the performance of composite materials. monash.edu Phosphonic acids are particularly effective as adhesion promoters or coupling agents due to their ability to form strong, stable bonds with metal oxide surfaces. mdpi.comresearchgate.net

Studies on analogous molecules like 4-amino-butyl-phosphonic acid have shown that the orientation of the molecule at the interface is crucial. researchgate.net For optimal adhesion, the phosphonic acid group binds to the substrate, leaving the other functional group oriented outwards to interact with the polymer coating. This tailored interfacial chemistry significantly improves resistance to hydrolysis and reduces cathodic disbondment, thereby extending the service life of the material. researchgate.net The use of phosphonic acids can change the micromechanical failure mechanism from weak interfacial debonding to more energy-absorptive processes like particle fracture, leading to a considerable increase in composite strength. semanticscholar.org

Electrochemical Applications in Advanced Materials Science

The electrochemical properties of this compound and its derivatives make them suitable for applications in corrosion protection and other advanced materials systems.

Phosphonic acids are recognized as effective corrosion inhibitors for various metals, including iron and steel. mdpi.com The inhibition mechanism is primarily based on the strong adsorption of the phosphonate (B1237965) group onto the metal surface, forming a protective barrier film. mdpi.comtribology.rs This film isolates the metal from the corrosive environment, preventing electrochemical reactions that lead to degradation.

While direct studies on this compound are limited, extensive research on closely related compounds, such as N-cyclohexyl-N'-phenyl thiourea and 4-cyclohexyl-3-thiosemicarbazide, provides significant insight into the role of the cyclohexyl group. These molecules act as efficient corrosion inhibitors for mild steel in acidic solutions. icrc.ac.iricrc.ac.irresearchgate.net The inhibition process involves the adsorption of the inhibitor molecules onto the steel surface, a process that can involve both physical (electrostatic) and chemical interactions. icrc.ac.iricrc.ac.ir

The adsorption of these cyclohexyl-containing derivatives often follows established models like the Langmuir or Temkin adsorption isotherms. icrc.ac.irresearchgate.net The efficiency of the inhibition typically increases with the concentration of the inhibitor, as more of the metal surface becomes covered by the protective molecular layer. icrc.ac.ir For instance, research on 4-cyclohexyl-3-thiosemicarbazide demonstrated that inhibition efficiency on mild steel in 1 M HCl increased significantly with concentration, reaching up to 95%. icrc.ac.iricrc.ac.ir

Table 2: Effect of 4-Cyclohexyl-3-Thiosemicarbazide (4C3T) Concentration on Corrosion Inhibition of Mild Steel in 1 M HCl
Inhibitor Concentration (mM)Inhibition Efficiency (%)Reference
0.175 icrc.ac.ir
0.283 icrc.ac.ir
0.388 icrc.ac.ir
0.492 icrc.ac.ir
0.595 icrc.ac.iricrc.ac.ir

The detailed electrochemical behavior of specific this compound derivatives is a specialized area of research. The study of such compounds often involves techniques like cyclic voltammetry to understand their redox processes and reaction mechanisms. nih.gov

In these analyses, the relationship between the peak current and the scan rate can elucidate the nature of the electrochemical reaction. For example, a linear relationship between the peak current and the square root of the scan rate typically indicates a diffusion-controlled process, whereas a linear relationship with the scan rate itself suggests an adsorption-controlled process. nih.gov The electrochemical behavior, including oxidation and reduction potentials, is also highly dependent on factors such as the pH of the solution. nih.gov While comprehensive studies on this compound itself are not widely published, the methodologies used for other organic acids provide a clear framework for future investigations into its electrochemical properties and those of its derivatives.

Catalytic Applications and Mechanistic Investigations

The application of phosphonic acids and their derivatives in catalysis is an emerging research frontier. While specific catalytic uses of this compound are not yet broadly established, the properties of related organophosphorus compounds suggest potential applications. For instance, phosphotungstic acid, a heteropoly acid containing phosphorus, is known to be an effective catalyst for various organic transformations, including the oxidation of alcohols. frontiersin.org

In one such system, phosphotungstic acid was supported on imidazolyl-activated carbon to create a recyclable catalyst. frontiersin.org This catalyst demonstrated high efficiency in the oxidation of benzyl alcohol to benzaldehyde using aqueous hydrogen peroxide as a green oxidant. The choice of solvent was found to be critical, with acetonitrile providing the optimal medium for the reaction, leading to high conversion and selectivity. frontiersin.org

Table 3: Catalytic Oxidation of Benzyl Alcohol using a Phosphotungstic Acid-Based Catalyst in Various Solvents
SolventConversion (%)Selectivity (%)Reference
None35.483.2 frontiersin.org
Water50.285.1 frontiersin.org
Ethanol65.388.5 frontiersin.org
Acetonitrile90.291.8 frontiersin.org
Toluene40.581.3 frontiersin.org

This research highlights the potential for phosphonic acids to act as, or be incorporated into, solid-supported catalysts. The cyclohexyl group in this compound could offer advantages in terms of catalyst stability or solubility in specific organic media, representing a promising avenue for future mechanistic and applied catalytic investigations.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The direct application of this compound as a primary or ancillary ligand in homogeneous and heterogeneous catalysis is not extensively documented in publicly available research. While phosphine ligands, in general, are a cornerstone of catalysis, facilitating a wide array of transformations, specific data on the catalytic performance of this compound-metal complexes is scarce.

The steric and electronic properties of the cyclohexyl group could potentially influence the catalytic activity and selectivity of a metal center. The bulky cyclohexyl group might create a specific steric environment around the metal, which could be beneficial for certain catalytic transformations. The electron-donating nature of the cyclohexyl group would also modulate the electron density at the metal center, thereby affecting its catalytic properties. Despite these theoretical considerations, there is a clear lack of published research detailing the synthesis of this compound-ligated metal catalysts and their subsequent application in catalytic reactions such as cross-coupling, hydrogenation, or hydroformylation.

Data on the catalytic performance of this compound as a ligand is not available in the reviewed literature.

Supramolecular Catalysis using this compound Assemblies

The field of supramolecular catalysis leverages non-covalent interactions to create organized molecular assemblies that can function as catalysts. These systems often mimic the intricate structures of enzymes, creating confined environments that can enhance reaction rates and selectivities.

This compound, with its polar phosphonic acid head group and nonpolar cyclohexyl tail, possesses amphiphilic properties that could, in principle, lead to the formation of self-assembled structures such as micelles, vesicles, or monolayers in appropriate solvents. The phosphonic acid moiety is known to form strong hydrogen bonds and can coordinate with metal ions, providing a mechanism for building larger, ordered structures.

These supramolecular assemblies could potentially serve as nanoreactors, encapsulating reactants and catalytic species. The cyclohexyl groups would form a hydrophobic domain, which could be advantageous for reactions involving nonpolar substrates in aqueous media. Furthermore, the phosphonic acid groups at the interface could act as binding sites for metal ions or as Brønsted acid catalysts themselves.

However, a thorough review of the scientific literature reveals a significant gap in research specifically exploring the use of this compound assemblies in supramolecular catalysis. While the self-assembly of various phosphonic acids on surfaces has been studied, their application as catalytic supramolecular structures in solution is not well-documented. There are no specific reports on the design, synthesis, and catalytic application of gels, vesicles, or other supramolecular structures derived from this compound for catalytic transformations. Therefore, this remains a largely unexplored and potential area for future research.

Detailed research findings on supramolecular catalysis using this compound assemblies are not available in the current scientific literature.

Green Chemistry Principles and Sustainable Synthesis of Cyclohexylphosphonic Acid Derivatives

Eco-Friendly Synthetic Routes to Cyclohexylphosphonic Acid

Traditional methods for synthesizing phosphonic acids often involve harsh reagents and reaction conditions, leading to significant environmental concerns. nih.gov In contrast, green synthetic routes aim to reduce or eliminate the use and generation of hazardous substances. rsc.org For this compound, several eco-friendly approaches can be envisioned, drawing from advancements in the synthesis of other phosphonates.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. mdpi.comresearchgate.netrsc.org The application of microwave assistance to the synthesis of phosphonic acids has been shown to be highly effective. mdpi.comresearchgate.netmdpi.com For instance, a microwave-assisted Michaelis-Arbuzov reaction between a cyclohexyl halide (e.g., cyclohexyl bromide) and a trialkyl phosphite (B83602) could provide a more energy-efficient route to a dialkyl cyclohexylphosphonate precursor. Subsequent hydrolysis to this compound can also be accelerated by microwaves, potentially using greener reagents like equimolar amounts of hydrochloric acid instead of harsher, traditional methods. rsc.org

Ultrasound-Assisted Synthesis:

Sonication, the use of ultrasound to promote chemical reactions, is another green technique that can be applied to phosphonate (B1237965) synthesis. rsc.orgresearchgate.net Ultrasound-assisted methods can enhance reaction rates and yields, often under milder conditions and sometimes even in the absence of a solvent. rsc.org The synthesis of α-hydroxy and α-amino phosphonates has been successfully achieved using ultrasound, sometimes with the aid of an organocatalyst like camphor (B46023) sulfonic acid. rsc.org This suggests that a similar approach could be developed for this compound derivatives.

Solvent-Free Synthesis:

Eliminating volatile organic solvents is a key principle of green chemistry. Several phosphonate syntheses can be performed under solvent-free conditions, which simplifies purification, reduces waste, and minimizes environmental pollution. rsc.org A solvent-free reaction between cyclohexyl halide and triethyl phosphite, potentially catalyzed by a solid-supported catalyst, could be a viable green route to the corresponding phosphonate ester.

Catalytic Methods:

The use of catalysts, particularly those that are reusable and non-toxic, is a cornerstone of green synthesis. rsc.orgrsc.org For the synthesis of phosphonic acid derivatives, various catalytic systems have been developed, including the use of nanoparticles and silica-supported Lewis acids. rsc.org These catalysts can promote reactions under milder conditions and with higher selectivity, reducing the formation of byproducts. For example, a palladium-catalyzed cross-coupling reaction could be a potential route for forming the C-P bond in this compound derivatives under greener conditions. researchgate.net

Table 1: Comparison of Synthetic Routes for Phosphonic Acids

Method Advantages Potential Application to this compound Synthesis Key Considerations
Traditional Synthesis (e.g., strong acid hydrolysis) Well-established Hydrolysis of diethyl cyclohexylphosphonate Harsh conditions, significant waste generation
Microwave-Assisted Synthesis Rapid, energy-efficient, higher yields mdpi.comresearchgate.netrsc.org Microwave-assisted Arbuzov reaction of cyclohexyl bromide and triethyl phosphite Specialized equipment required
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions rsc.orgresearchgate.net Sonochemical synthesis from cyclohexyl precursors Scalability may be a concern
Solvent-Free Synthesis Reduced waste, simplified purification rsc.org Neat reaction of cyclohexyl halide and trialkyl phosphite Potential for high viscosity, heat transfer issues
Catalytic Methods Milder conditions, high selectivity, catalyst reusability rsc.orgrsc.org Palladium-catalyzed cross-coupling of a cyclohexyl derivative with a phosphorus source Catalyst cost and potential for metal contamination

Minimization of Environmental Impact in Phosphonic Acid Production

The environmental impact of chemical production extends beyond the synthesis itself to include the entire lifecycle of the materials used. For phosphonic acids, a significant portion of the environmental footprint is associated with the production of phosphorus-containing starting materials and the generation of waste.

Phosphorus Source and Precursors:

Reagent and Solvent Selection:

Traditional phosphonic acid synthesis often relies on harsh reagents like phosphorus trichloride (B1173362) and strong acids for hydrolysis, which can generate corrosive and hazardous waste. researchgate.net Green chemistry principles advocate for the use of less hazardous and more benign alternatives. For example, replacing phosphorus trichloride with less reactive phosphorus sources and using catalytic methods can reduce waste. google.com The McKenna reaction, which uses bromotrimethylsilane (B50905) for the dealkylation of phosphonate esters, offers a milder alternative to harsh acid hydrolysis. nih.govnih.gov Furthermore, the use of water as a solvent, where feasible, or the implementation of solvent-free reactions can significantly reduce the environmental impact associated with volatile organic compounds. rsc.org

Waste Reduction and By-product Valorization:

A key goal of green chemistry is to design processes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This can be achieved through the development of highly efficient and selective reactions. Additionally, exploring opportunities for the valorization of any by-products can contribute to a more circular economy. For instance, research into the utilization of phosphogypsum in construction materials is an active area of investigation. nih.gov

Sustainable Applications in Advanced Materials and Processes

This compound and its derivatives have the potential to be utilized in a variety of applications that align with sustainability goals, particularly in the development of advanced materials and environmentally friendly processes. researchgate.netd-nb.info

Corrosion Inhibitors:

Phosphonic acids are effective corrosion inhibitors for various metals and alloys. asianpubs.orgmdpi.comresearchgate.netmdpi.comnih.gov They can form protective, self-assembled monolayers on metal surfaces, preventing corrosion in aqueous environments. mdpi.commdpi.com The use of phosphonic acids derived from renewable resources as corrosion inhibitors is a promising area of research. mdpi.comresearchgate.net this compound, with its hydrophobic cyclohexyl group, could be an effective corrosion inhibitor, offering a more environmentally benign alternative to traditional toxic inhibitors like chromates. asianpubs.org

Advanced Materials:

Phosphonic acids are versatile building blocks for the creation of advanced materials with tailored properties. researchgate.netd-nb.inforesearchgate.net They can act as linkers in the formation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.net The robust P-C bond in phosphonic acids imparts thermal and chemical stability to these materials. researchgate.net Polymers and nanocomposites incorporating phosphonic acid moieties can exhibit enhanced properties such as flame retardancy, proton conductivity, and bactericidal activity. researchgate.netresearchgate.net this compound could be used to create hydrophobic and stable MOFs or polymers for specific applications.

Surface Modification and Adhesion Promotion:

The phosphonic acid group has a strong affinity for various metal oxide surfaces, making it an excellent anchor for surface functionalization. d-nb.info This property can be utilized to modify the surfaces of materials to impart desired characteristics, such as hydrophobicity or biocompatibility. Furthermore, phosphonic acids have been shown to act as effective adhesion promoters for organic coatings on metal surfaces, enhancing the durability and lifespan of protective coatings. mdpi.comnih.gov This can reduce the need for frequent recoating, thereby saving resources and reducing waste.

Green Catalysis:

Phosphonic acids can be used to design Brønsted acid catalysts. nih.gov These catalysts can be employed in various organic transformations, such as the depolymerization of cellulose, offering a greener alternative to traditional mineral acid catalysts. nih.gov Bifunctional catalysts, comprising both a noble metal and Brønsted acid sites from phosphonic acid modifiers, are of interest for reactions like hydrodeoxygenation of biomass-derived oxygenates. nrel.gov

Table 2: Sustainable Applications of Phosphonic Acid Derivatives

Application Area Description Potential Role of this compound Sustainability Benefit
Corrosion Inhibition Formation of protective layers on metal surfaces. mdpi.commdpi.com Effective inhibitor for steel and other metals due to its hydrophobic nature. Replacement of toxic corrosion inhibitors. asianpubs.org
Metal-Organic Frameworks (MOFs) Linkers for creating porous, stable materials. researchgate.net Building block for hydrophobic MOFs for specific separation or catalytic applications. Development of materials for energy-efficient separations and catalysis.
Polymer Modification Incorporation into polymers to enhance properties. researchgate.netresearchgate.net Creation of flame-retardant or proton-conducting polymers with improved stability. Development of safer and more durable materials.
Surface Functionalization Anchoring group for modifying surfaces. d-nb.info Creating hydrophobic and protective coatings on metal oxides. Enhancing the performance and longevity of materials.
Adhesion Promotion Improving the bond between coatings and substrates. mdpi.comnih.gov Enhancing the durability of protective coatings on metals. Reducing maintenance and material consumption.
Green Catalysis Component of solid acid and bifunctional catalysts. nih.govnrel.gov Modifier for catalysts used in biomass conversion. Enabling the use of renewable feedstocks for chemical production.

Future Research Directions and Emerging Paradigms in Cyclohexylphosphonic Acid Science

Exploration of Novel Synthetic Methodologies

The development of efficient, sustainable, and versatile synthetic routes to cyclohexylphosphonic acid and its functionalized analogues is a cornerstone of future research. While traditional methods have proven effective, emerging paradigms in chemical synthesis offer exciting opportunities to overcome existing limitations and access a wider array of molecular architectures.

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force to drive chemical reactions. The application of mechanochemistry to the synthesis of this compound could lead to greener, more efficient processes with reduced waste generation. beilstein-journals.orgmdpi.commdpi.com Future studies will likely focus on optimizing reaction conditions, such as milling frequency and time, to maximize yield and purity. The potential for one-pot syntheses of functionalized cyclohexylphosphonic acids by co-milling with other reactants presents a particularly promising avenue.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and scalability. mdpi.comtcichemicals.comresearchgate.netnih.gov The implementation of flow chemistry for the synthesis of this compound could enable the rapid production of this compound with high reproducibility. Future research may involve the design of microreactors specifically tailored for phosphonylation reactions, potentially incorporating immobilized catalysts to further enhance efficiency and facilitate product purification.

Biocatalysis: Harnessing the power of enzymes for chemical synthesis is a rapidly growing field. While the biocatalytic synthesis of phosphonates is still in its early stages, it holds immense potential for the enantioselective synthesis of chiral this compound derivatives. Future investigations could involve screening for novel enzymes with phosphonylation activity or engineering existing enzymes to accept cyclohexyl-containing substrates.

Table 1: Comparison of Emerging Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus Areas
Mechanochemistry Reduced solvent usage, potential for novel reactivity, energy efficiency. beilstein-journals.orgmdpi.commdpi.com Optimization of milling parameters, exploration of co-reactant scope, in-situ reaction monitoring.
Flow Chemistry Enhanced safety and control, improved scalability and reproducibility, potential for automation. mdpi.comtcichemicals.comresearchgate.netnih.gov Reactor design and optimization, development of immobilized catalysts, integration with purification technologies.
Biocatalysis High selectivity and stereospecificity, mild reaction conditions, environmentally friendly. Enzyme discovery and engineering, substrate scope expansion, process optimization.

Advanced Computational-Experimental Synergy

The integration of computational modeling with experimental studies is set to revolutionize the understanding and application of this compound. This synergistic approach allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new materials.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. longdom.orgnih.govmdpi.comresearchgate.net Future computational work will likely focus on:

Predicting the binding energies and geometries of this compound on various surfaces, aiding in the design of functionalized materials for applications such as corrosion inhibition and biomedical implant coatings.

Elucidating the mechanisms of novel synthetic reactions, guiding the optimization of reaction conditions.

Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or at interfaces. rsc.orgmdpi.comnih.govrsc.orgnih.gov This can provide a deeper understanding of:

The self-assembly of this compound monolayers on metal oxide surfaces, which is crucial for applications in electronics and materials science.

The interaction of this compound-functionalized nanoparticles with biological membranes, informing the design of drug delivery systems.

The conformational dynamics of polymers incorporating this compound moieties.

The iterative feedback loop between computational predictions and experimental validation will be instrumental in accelerating the discovery and development of new technologies based on this compound.

Table 2: Synergistic Applications of Computational and Experimental Techniques

Research Area Computational Approach Experimental Validation
Surface Modification MD simulations of self-assembled monolayer formation. rsc.org Surface analysis techniques (e.g., XPS, AFM, contact angle measurements).
Reaction Mechanism DFT calculations of transition states and reaction pathways. longdom.orgnih.govmdpi.comresearchgate.net Kinetic studies, isotopic labeling experiments, in-situ spectroscopy.
Materials Design Prediction of material properties (e.g., electronic, mechanical) using DFT. Synthesis and characterization of novel materials, performance testing.

Interdisciplinary Approaches in Phosphonic Acid Research

The unique properties of this compound make it a versatile building block for a wide range of applications, necessitating a multidisciplinary research approach. Collaboration between chemists, materials scientists, biologists, and engineers will be key to translating fundamental knowledge into practical solutions.

Materials Science: The ability of the phosphonic acid group to strongly bind to metal oxide surfaces makes this compound an excellent candidate for the surface modification of materials. Future research in this area will likely explore its use in:

Biomedical Implants: Functionalizing the surface of titanium or other biocompatible metals with this compound to improve osseointegration and reduce implant rejection. researchgate.netnih.govbjmu.edu.cnnih.govresearchgate.net

Catalysis: Developing novel heterogeneous catalysts by immobilizing catalytic species onto surfaces modified with this compound. semanticscholar.orgusm.myresearchgate.net

Biomedical Applications: The biocompatibility and chemical stability of phosphonates open up possibilities for their use in the biomedical field. Interdisciplinary research will be crucial for developing:

Drug Delivery Systems: Designing nanoparticles functionalized with this compound for the targeted delivery of therapeutic agents. nih.govnih.govresearchgate.net The cyclohexyl group can modulate the hydrophobicity of the carrier, influencing drug loading and release kinetics.

Biosensors: Creating novel biosensing platforms where this compound acts as a linker to immobilize biomolecules onto a transducer surface. mdpi.commdpi.comresearchgate.net

The convergence of expertise from different fields will undoubtedly lead to groundbreaking discoveries and the development of innovative technologies based on this compound.

Q & A

Q. What are the standard synthetic routes for cyclohexylphosphonic acid, and how are reaction conditions optimized?

this compound is commonly synthesized via hydrolysis of cyclohexylphosphonic dichloride (C₆H₁₁POCl₂), which is commercially available but requires careful handling due to its reactivity . Optimization involves adjusting reaction time, temperature, and stoichiometry of water or alcohol nucleophiles. For example, interfacial polycondensation methods with dichloride derivatives (e.g., with bisphenol A) require precise control of base concentration and molar ratios to maximize yield and polymer viscosity .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : To confirm the cyclohexyl group’s structure and phosphonic acid moiety (e.g., ³¹P NMR for phosphorus environment analysis).
  • Mass spectrometry (MS) : For molecular weight validation and impurity detection.
  • Elemental analysis : To verify purity and stoichiometry .
  • FT-IR : To identify functional groups like P=O and P-OH .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies should assess degradation under humidity, light, and temperature extremes. For instance, phosphonic acids are hygroscopic and prone to hydrolysis; thus, storage in anhydrous environments at 4°C is recommended. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict long-term behavior .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

Discrepancies often arise from varying solvent purity or measurement methods. Systematic studies should:

  • Use standardized solvents (e.g., HPLC-grade water, DMSO).
  • Employ dynamic light scattering (DLS) to detect aggregates.
  • Compare results with computational solubility predictions (e.g., COSMO-RS models) .

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing phosphonic acid group activates the cyclohexyl moiety for substitutions. Kinetic studies (e.g., monitoring by ³¹P NMR) and density functional theory (DFT) calculations can elucidate transition states and rate-determining steps. For example, in esterification reactions, steric hindrance from the cyclohexyl group may slow kinetics compared to linear alkyl analogs .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?

Functionalization strategies include:

  • Coordination chemistry : Exploiting the phosphonic acid’s ability to chelate metal ions (e.g., Zr⁴⁺, Al³⁺).
  • Post-synthetic modification : Introducing substituents via P-OH group reactions (e.g., esterification with alcohols).
  • Crystallography : Single-crystal X-ray diffraction to confirm MOF structure and ligand orientation .

Methodological Considerations

Q. How should researchers design experiments to validate this compound’s role in catalytic systems?

  • Control experiments : Compare catalytic activity with and without the compound.
  • Kinetic profiling : Use in situ spectroscopy (e.g., UV-Vis, Raman) to track reaction progress.
  • Surface analysis : X-ray photoelectron spectroscopy (XPS) to confirm catalyst surface binding .

Q. What statistical approaches are suitable for analyzing clustered data in this compound studies?

Mixed-effects models or generalized estimating equations (GEEs) account for repeated measurements or hierarchical data (e.g., multiple batches of synthesized compound). For example, batch-to-batch variability in purity can be modeled as a random effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.